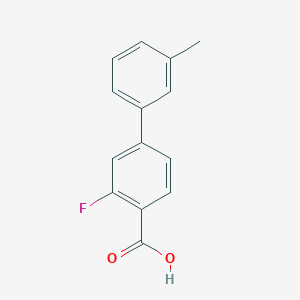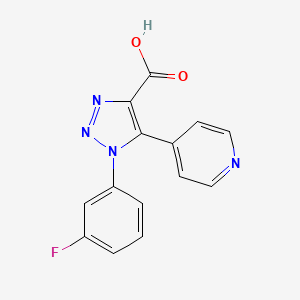![molecular formula C20H19NO4 B1440965 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 1342767-08-1](/img/structure/B1440965.png)
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Descripción general
Descripción
“2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid” is a synthetic compound with the CAS Number: 1342767-08-1 . It has a molecular weight of 337.38 . The compound is also known as “{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid” and is often represented by the Inchi Code: 1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
One primary application of the compound is in the synthesis of non-proteinogenic amino acids and their derivatives, showcasing its utility in creating structurally unique and biologically relevant molecules. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative, highlighting the compound's role in yielding amino acids with potential biological activities through innovative synthetic routes (Adamczyk & Reddy, 2001).
Reactivity and Transformation
The compound's structure, featuring a cyclopropyl group, facilitates its engagement in chemical transformations that are valuable in the synthesis of biologically active compounds. Research indicates the potential of such cyclopropyl-containing compounds to be transformed into cyclopropyl-amino acids in a single step, underpinning their utility in synthesizing compounds with unique moieties found in biologically active substances (Ghosh et al., 2023).
Cyclodepsipeptides Synthesis
In the context of pharmaceutical research, the compound serves as a building block in the synthesis of complex cyclodepsipeptides. Cyclodepsipeptides are notable for their broad range of biological activities, making them promising candidates for drug development. The protocol detailed for the synthesis of pipecolidepsin A exemplifies the compound's application in producing intricate molecular architectures with significant pharmaceutical potential (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Novel Synthetic Routes
The compound's inclusion in synthetic strategies has led to the development of novel routes to structurally and functionally diverse molecules. For instance, its use in the synthesis of derivatives with potential antioxidant and selective xanthine oxidase inhibitory activities showcases its importance in creating therapeutically relevant compounds (Ikram et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Fmoc-N-cyclopropylglycine primarily targets Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine and other secondary amines .
Mode of Action
The compound interacts with its target, MSOX, through a process known as oxidation . The first rate-limiting step in this interaction is the binding of N-Fmoc-N-cyclopropylglycine to the flavin ring of MSOX, which simultaneously proceeds with the ring-opening of the cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group to the flavin ring .
Biochemical Pathways
The interaction of N-Fmoc-N-cyclopropylglycine with MSOX affects the oxidation pathway of sarcosine and other secondary amines . The compound’s interaction with MSOX leads to the formation of an adduct, which is crucial for reactions following the adduct formation .
Result of Action
The result of N-Fmoc-N-cyclopropylglycine’s action is the formation of an adduct with the flavin ring of MSOX . This adduct formation is a crucial step in the oxidation of sarcosine and other secondary amines .
Action Environment
The action of N-Fmoc-N-cyclopropylglycine is influenced by various environmental factors. For instance, the conformation of the compound was found to be crucial for reactions following the adduct formation
Análisis Bioquímico
Biochemical Properties
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group is commonly used as a protecting group for amino acids during solid-phase peptide synthesis. This compound interacts with enzymes such as peptidases and proteases, which are involved in the cleavage of peptide bonds. The cyclopropyl group can influence the compound’s reactivity and stability, affecting its interactions with other biomolecules .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating transcription factors or other regulatory proteins. Additionally, it can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group can form stable complexes with amino acids and peptides, protecting them from enzymatic degradation. This compound can also inhibit or activate specific enzymes, leading to changes in biochemical pathways. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It may undergo degradation or transformation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and produce desired biochemical effects. At higher doses, it can cause adverse effects such as enzyme inhibition, cellular damage, or systemic toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. The presence of the Fmoc group can influence its metabolic stability and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it exerts its biochemical effects. The Fmoc group may play a role in its localization by interacting with specific proteins or lipids within the cell .
Propiedades
IUPAC Name |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHCMVDZHPUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



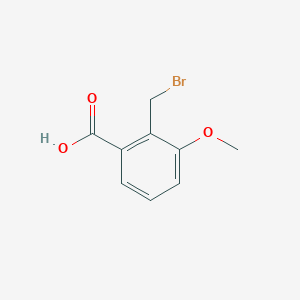
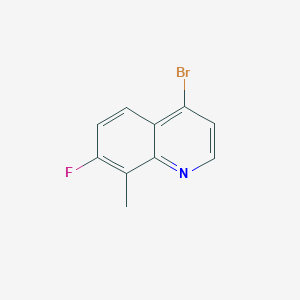
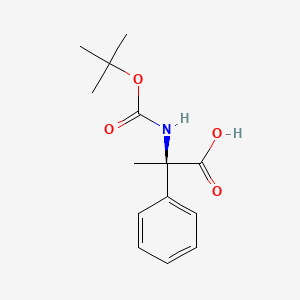
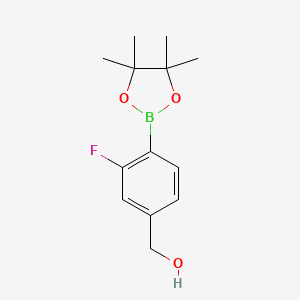
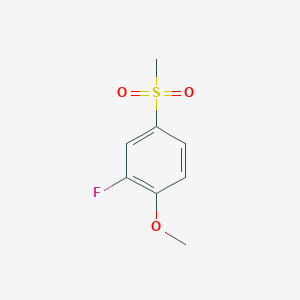


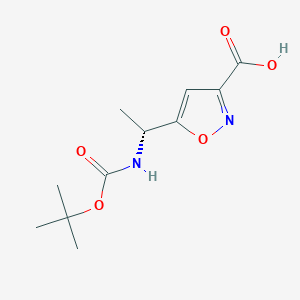
![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
